molecular formula C8H9FO B6270213 [4-(fluoromethyl)phenyl]methanol CAS No. 1779820-79-9

[4-(fluoromethyl)phenyl]methanol

Cat. No.: B6270213
CAS No.: 1779820-79-9
M. Wt: 140.15 g/mol
InChI Key: OQZWZXQGEIGPBK-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)phenyl]methanol (C₈H₉FO) is a fluorinated aromatic alcohol characterized by a hydroxymethyl (-CH₂OH) group and a fluoromethyl (-CH₂F) substituent at the para position on the benzene ring (Figure 1). This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing nature of the fluorine atom, which modulates the acidity of the hydroxyl group and enhances metabolic stability compared to non-fluorinated analogs. Synthetic routes often involve nucleophilic fluorination or radical-mediated processes, as evidenced by methodologies in fluorinated ester derivatives .

Properties

CAS No.

1779820-79-9

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

[4-(fluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H9FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2

InChI Key

OQZWZXQGEIGPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)CF

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(fluoromethyl)phenyl]methanol typically involves the fluorination of a suitable precursor followed by reduction. One common method is the fluorination of benzyl alcohol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Mechanism of Action

The mechanism by which [4-(fluoromethyl)phenyl]methanol exerts its effects depends on its application. In drug development, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and binding affinity. The methanol group can participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

[4-(Fluoromethyl)phenyl]methanol

(4-Methylphenyl)methanol (C₈H₁₀O)

[4-(Trifluoromethyl)phenyl]methanol (C₈H₇F₃O)

[4-(Chloromethyl)phenyl]methanol (C₈H₈ClO)

[4-(Phenylsulfanyl)phenyl]methanol (C₁₃H₁₂OS)

Property This compound (4-Methylphenyl)methanol [4-(Trifluoromethyl)phenyl]methanol [4-(Chloromethyl)phenyl]methanol [4-(Phenylsulfanyl)phenyl]methanol
Molecular Weight 140.15 g/mol 122.16 g/mol 192.14 g/mol 156.60 g/mol 216.30 g/mol
Boiling Point ~250°C (est.) ~245°C ~265°C ~260°C ~300°C
Solubility (Polarity) Moderate in polar solvents High in polar solvents Low in polar solvents Moderate Low
Hydroxyl Acidity (pKa) ~10.2 (enhanced by -CH₂F) ~15.5 ~8.9 (stronger due to -CF₃) ~12.7 ~13.5

Key Findings :

  • Electron-Withdrawing Effects : The fluoromethyl group (-CH₂F) increases hydroxyl acidity compared to methyl (-CH₃) but less than trifluoromethyl (-CF₃) .
  • Steric and Electronic Influence : Bulkier substituents like -CF₃ reduce solubility in polar solvents, while sulfur-containing analogs (e.g., phenylsulfanyl) exhibit lower reactivity in esterification .

Oxidation Susceptibility :

  • The hydroxyl group in this compound is more resistant to oxidation than non-fluorinated analogs due to inductive effects of fluorine. This property is advantageous in drug intermediate synthesis .
  • Comparison with Aliphatic Analogs: Cyclic ether derivatives like [4-(fluoromethyl)oxan-4-yl]methanol (C₇H₁₃FO₂) show reduced aromatic conjugation, leading to lower thermal stability (~180°C decomposition) compared to aromatic analogs .

Nucleophilic Substitution :

  • Fluoromethyl groups undergo nucleophilic displacement less readily than chloromethyl analogs, making [4-(chloromethyl)phenyl]methanol a better candidate for further functionalization .

Biological Activity

[4-(Fluoromethyl)phenyl]methanol, a compound characterized by its fluoromethyl group attached to a phenolic structure, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H9F
  • Molecular Weight : 140.16 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a fluoromethyl group (-CH2F) and a hydroxymethyl group (-CH2OH).

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, contributing to their protective effects against cellular damage.
  • Antimicrobial Activity :
    • Research indicates that this compound displays antimicrobial properties against various bacterial strains. The presence of the fluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

Table 1 summarizes the antioxidant activity of this compound compared to standard antioxidants:

CompoundIC50 (µM)Reference
Ascorbic Acid0.85
This compound2.36

The IC50 value indicates the concentration required to inhibit 50% of free radicals, demonstrating that while this compound is effective, it is less potent than ascorbic acid.

Antimicrobial Activity

Case studies have highlighted the antimicrobial efficacy of this compound against various bacterial pathogens. For example:

  • A study found that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Enzyme Inhibition

The enzyme inhibition profile is crucial for understanding the therapeutic potential of this compound:

  • Acetylcholinesterase (AChE) : IC50 = 19.2 µM
  • Butyrylcholinesterase (BChE) : IC50 = 13.2 µM

These values suggest that the compound could be a candidate for further development in treating cognitive disorders where cholinergic dysfunction is prevalent.

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